![molecular formula C21H22N2O2 B7540557 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. It is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide targets the TYK2 enzyme, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. The specificity of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide for TYK2 makes it a promising candidate for the treatment of autoimmune diseases, as it is less likely to have off-target effects than broad-spectrum inhibitors.
Biochemical and Physiological Effects:
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has been shown to reduce inflammation and improve symptoms in preclinical models of autoimmune diseases. In addition, it has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide is its specificity for TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, this specificity may also limit its effectiveness in some cases, as other signaling pathways may contribute to inflammation in some autoimmune diseases. Another limitation is that 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide. One area of research is to further explore its effectiveness in preclinical models of autoimmune diseases. Another area of research is to investigate its safety and efficacy in humans, through clinical trials. In addition, there may be opportunities to combine 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide with other drugs to enhance its effectiveness or reduce its side effects. Finally, there may be opportunities to develop new TYK2 inhibitors based on the structure of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide, to further optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide involves several steps, starting with the preparation of the cyclopropylamine intermediate. This intermediate is then coupled with benzoyl chloride to form the benzoyl(cyclopropyl)amine. The final step involves the coupling of the benzoyl(cyclopropyl)amine with the N-cyclopropylbenzamide to form 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide. The synthesis method has been optimized to produce high yields of pure 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide.
Applications De Recherche Scientifique
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide has been the subject of several scientific studies, which have demonstrated its potential as a treatment for autoimmune diseases. In a preclinical study, 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide was shown to significantly reduce inflammation in a mouse model of psoriasis. In another study, 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide was found to improve symptoms in a mouse model of lupus. These studies suggest that 4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide may have therapeutic potential for a range of autoimmune diseases.
Propriétés
IUPAC Name |
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(22-18-10-11-18)16-8-6-15(7-9-16)14-23(19-12-13-19)21(25)17-4-2-1-3-5-17/h1-9,18-19H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKPZDIFYGBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN(C3CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
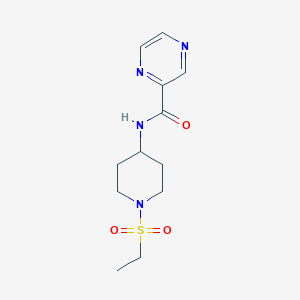
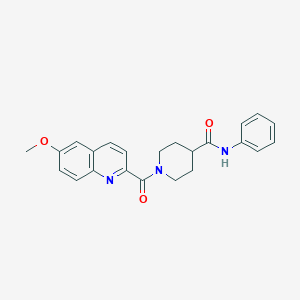
![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)
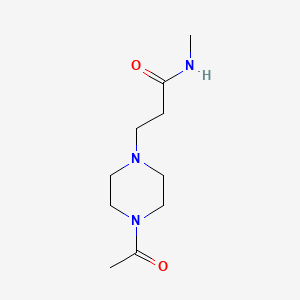
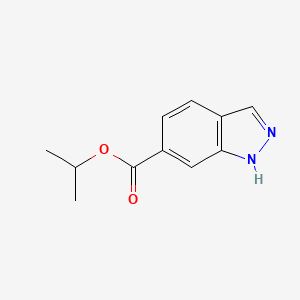
![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
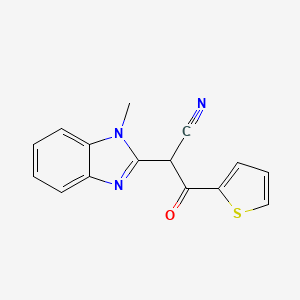
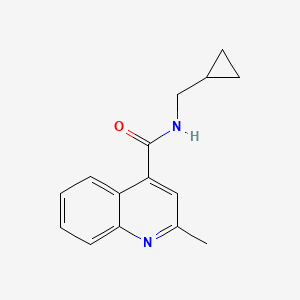
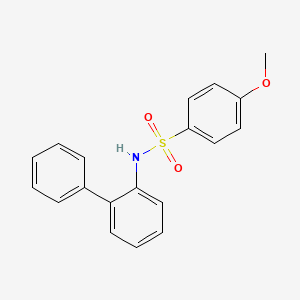
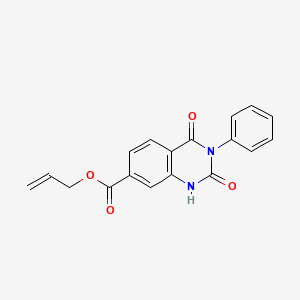
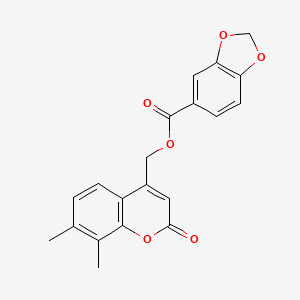
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)